molecular formula C20H26N4O2S B11200021 3-[4-Methyl-3-(piperidin-1-ylsulfonyl)phenyl]-6-(pyrrolidin-1-yl)pyridazine

3-[4-Methyl-3-(piperidin-1-ylsulfonyl)phenyl]-6-(pyrrolidin-1-yl)pyridazine

Cat. No.: B11200021
M. Wt: 386.5 g/mol
InChI Key: IKOBFILFZDRCMY-UHFFFAOYSA-N
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Description

3-[4-METHYL-3-(PIPERIDINE-1-SULFONYL)PHENYL]-6-(PYRROLIDIN-1-YL)PYRIDAZINE is a complex organic compound that features a pyridazine core substituted with piperidine and pyrrolidine groups

Preparation Methods

The synthesis of 3-[4-METHYL-3-(PIPERIDINE-1-SULFONYL)PHENYL]-6-(PYRROLIDIN-1-YL)PYRIDAZINE typically involves multi-step organic reactions. The preparation methods include:

    Formation of the Pyridazine Core: This can be achieved through cyclization reactions involving hydrazine derivatives and diketones.

    Substitution Reactions:

    Sulfonylation: The sulfonyl group is introduced using sulfonyl chlorides under basic conditions.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated synthesis equipment and high-throughput screening techniques.

Chemical Reactions Analysis

3-[4-METHYL-3-(PIPERIDINE-1-SULFONYL)PHENYL]-6-(PYRROLIDIN-1-YL)PYRIDAZINE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the aromatic rings.

    Coupling Reactions: Suzuki-Miyaura coupling can be used to introduce additional substituents.

Common reagents include palladium catalysts for coupling reactions, and strong acids or bases for substitution reactions. Major products depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-[4-METHYL-3-(PIPERIDINE-1-SULFONYL)PHENYL]-6-(PYRROLIDIN-1-YL)PYRIDAZINE has several applications in scientific research:

    Medicinal Chemistry: It is used as a scaffold for designing new drugs, particularly those targeting neurological and inflammatory diseases.

    Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors.

    Industrial Applications: It can be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 3-[4-METHYL-3-(PIPERIDINE-1-SULFONYL)PHENYL]-6-(PYRROLIDIN-1-YL)PYRIDAZINE involves its interaction with molecular targets such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the target and the context of its use.

Comparison with Similar Compounds

Similar compounds include other pyridazine derivatives with different substituents. Compared to these, 3-[4-METHYL-3-(PIPERIDINE-1-SULFONYL)PHENYL]-6-(PYRROLIDIN-1-YL)PYRIDAZINE is unique due to its specific combination of piperidine and pyrrolidine groups, which confer distinct chemical and biological properties.

Similar Compounds

    Pyridazine Derivatives: Compounds with different substituents on the pyridazine ring.

    Piperidine Derivatives: Compounds featuring the piperidine moiety.

    Pyrrolidine Derivatives: Compounds with the pyrrolidine ring.

This uniqueness makes it a valuable compound for further research and development in various fields.

Properties

Molecular Formula

C20H26N4O2S

Molecular Weight

386.5 g/mol

IUPAC Name

3-(4-methyl-3-piperidin-1-ylsulfonylphenyl)-6-pyrrolidin-1-ylpyridazine

InChI

InChI=1S/C20H26N4O2S/c1-16-7-8-17(15-19(16)27(25,26)24-13-3-2-4-14-24)18-9-10-20(22-21-18)23-11-5-6-12-23/h7-10,15H,2-6,11-14H2,1H3

InChI Key

IKOBFILFZDRCMY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN=C(C=C2)N3CCCC3)S(=O)(=O)N4CCCCC4

Origin of Product

United States

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